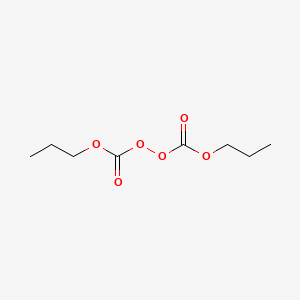
Dipropyl peroxydicarbonate
Cat. No. B1679616
Key on ui cas rn:
16066-38-9
M. Wt: 206.19 g/mol
InChI Key: YPVDWEHVCUBACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03950375
Procedure details


Using the apparatus (i.e., both centrifuges 18 and 30) and procedure of Example I (except that the temperature of reactor 14 is 25 ± 1° C.), NPP is prepared at the rate of 50 pph in an average assay of greater than 98% from 85 pph of n-propyl chloroformate, 31 pph of 50% aqueous H2O2, 169 pph of 20% NaOH and 50 pph of saturated NaCl solution.
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][CH2:6][CH3:7])=[O:3].[OH:8][OH:9].[OH-:10].[Na+].[Na+].[Cl-]>>[CH2:5]([O:4][C:2]([O:8][O:9][C:2]([O:4][CH2:5][CH2:6][CH3:7])=[O:10])=[O:3])[CH2:6][CH3:7] |f:2.3,4.5|
|
Inputs


Step One
[Compound]
|
Name
|
50
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Cl-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
both centrifuges 18 and 30) and procedure of Example I (except that the temperature of reactor 14 is 25 ± 1° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)OC(=O)OOC(=O)OCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
